molecular formula C12H7BrN2O B8361513 1-(4-Bromonaphthalen-1-yl)-2-diazoethanone

1-(4-Bromonaphthalen-1-yl)-2-diazoethanone

Cat. No. B8361513
M. Wt: 275.10 g/mol
InChI Key: JWCOKJLNZKIMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromonaphthalen-1-yl)-2-diazoethanone is a useful research compound. Its molecular formula is C12H7BrN2O and its molecular weight is 275.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromonaphthalen-1-yl)-2-diazoethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromonaphthalen-1-yl)-2-diazoethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Bromonaphthalen-1-yl)-2-diazoethanone

Molecular Formula

C12H7BrN2O

Molecular Weight

275.10 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)-2-diazoethanone

InChI

InChI=1S/C12H7BrN2O/c13-11-6-5-10(12(16)7-15-14)8-3-1-2-4-9(8)11/h1-7H

InChI Key

JWCOKJLNZKIMRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)C=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromo-naphthalene-1-carbonyl chloride (13.8 g) was dissolved in dichloromethane (130 mL) and cooled to 0° C. TMS diazomethane solution (40 mL, 2 M in DCM) was added, and ice bath was removed. Reaction mixture was stirred for 18 hours and evaporated under vacuum, giving 1-(4-bromonaphthalen-1-yl)-2-diazoethanone (13.8 g, crude) as a brown oil.
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13.8 g
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130 mL
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40 mL
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reactant
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Synthesis routes and methods II

Procedure details

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